3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide
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Overview
Description
3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structures, followed by the introduction of various functional groups through a series of reactions such as amide bond formation, etherification, and cyclization. Common reagents used in these steps include amines, carboxylic acids, and phenols, along with catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and amides into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from simpler compounds like cetylpyridinium chloride and domiphen bromide .
Properties
IUPAC Name |
3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O4/c1-5-7-9-17-29(42-28-20-18-25(19-21-28)34(3,4)6-2)33(41)35-26-14-12-13-24(22-26)32(40)36-30-23-31(39)38(37-30)27-15-10-8-11-16-27/h8,10-16,18-22,29H,5-7,9,17,23H2,1-4H3,(H,35,41)(H,36,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVGNZRSOCGWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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